4-(3-Ethylphenyl)thian-4-ol
Description
4-(3-Ethylphenyl)thian-4-ol is a sulfur-containing six-membered heterocyclic compound featuring a thiane core (a saturated thiacyclohexane ring) substituted with a hydroxyl group at the 4-position and a 3-ethylphenyl group.
Properties
IUPAC Name |
4-(3-ethylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-2-11-4-3-5-12(10-11)13(14)6-8-15-9-7-13/h3-5,10,14H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGINGIDCPMKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(3-Ethylphenyl)thian-4-ol” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Hydrothermal Synthesis: This method involves reacting the starting materials in an aqueous solution at high temperatures and pressures.
Sol-Gel Process: This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Impregnation Method: This involves the deposition of the compound onto a solid support, followed by drying and calcination.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“4-(3-Ethylphenyl)thian-4-ol” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
“4-(3-Ethylphenyl)thian-4-ol” has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of “4-(3-Ethylphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Thiane Derivatives: Substituent Effects
The closest structural analog identified is 4-(4-(Trifluoromethyl)phenyl)thian-4-ol (Table 1). Key differences arise from the substituent on the phenyl ring:
- Electron-donating vs. electron-withdrawing groups : The ethyl group in 4-(3-Ethylphenyl)thian-4-ol is electron-donating, while the trifluoromethyl group in its analog is strongly electron-withdrawing. This contrast may influence electronic properties, solubility, and intermolecular interactions.
- Molecular weight and purity : The trifluoromethyl derivative has a higher molecular weight (262.29 g/mol vs. undetermined for the ethyl variant) and 97% purity, though other parameters (e.g., melting point) remain undocumented .
Table 1. Comparison of Thiane Derivatives
Comparison with Five-Membered Heterocycles
Thiazolidinones and Thiazolin-4-ones
Compounds like 3-cyclopropyl-2-(phenylimino)thiazolidin-4-one () and antifungal thiazolin-4-ones () share sulfur-containing heterocycles but differ in ring size and substituents:
- Ring size: Thiazolidinones are five-membered rings with nitrogen and sulfur, whereas thiane derivatives are six-membered with sulfur only. Smaller rings often exhibit higher reactivity and strain.
Triazole and Tetrazole Derivatives
Triazoles (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ) and tetrazoles (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole, ) feature nitrogen-rich cores, contrasting with the sulfur-only thiane system:
- Electronic properties: Triazoles and tetrazoles are aromatic and planar, enabling π-π stacking interactions, whereas thiane derivatives are non-aromatic and flexible.
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